N-octan-4-yloxan-4-amine N-octan-4-yloxan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13141141
InChI: InChI=1S/C13H27NO/c1-3-5-7-12(6-4-2)14-13-8-10-15-11-9-13/h12-14H,3-11H2,1-2H3
SMILES: CCCCC(CCC)NC1CCOCC1
Molecular Formula: C13H27NO
Molecular Weight: 213.36 g/mol

N-octan-4-yloxan-4-amine

CAS No.:

Cat. No.: VC13141141

Molecular Formula: C13H27NO

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

N-octan-4-yloxan-4-amine -

Specification

Molecular Formula C13H27NO
Molecular Weight 213.36 g/mol
IUPAC Name N-octan-4-yloxan-4-amine
Standard InChI InChI=1S/C13H27NO/c1-3-5-7-12(6-4-2)14-13-8-10-15-11-9-13/h12-14H,3-11H2,1-2H3
Standard InChI Key HQWJZDQUVPPSPC-UHFFFAOYSA-N
SMILES CCCCC(CCC)NC1CCOCC1
Canonical SMILES CCCCC(CCC)NC1CCOCC1

Introduction

Chemical Identity and Structural Features

N-Octan-4-yloxan-4-amine (systematic IUPAC name: 4-[(octan-4-yl)amino]oxane) consists of a six-membered oxane ring with an amine group at the 4-position, further substituted by a branched octyl chain. The molecular formula is C₁₃H₂₇NO, corresponding to a molecular weight of 213.36 g/mol. Key structural attributes include:

  • Oxane ring: A saturated oxygen-containing heterocycle with chair conformation, influencing steric and electronic properties .

  • Amine functionality: A secondary amine group capable of hydrogen bonding and participating in nucleophilic reactions .

  • Octan-4-yl substituent: A mid-chain branched alkyl group contributing to lipophilicity and steric bulk .

The compound’s stereochemistry remains unspecified in most literature, though synthetic methods for analogous amines suggest potential for racemic or enantioselective production .

Synthetic Methodologies

Ns-Strategy for Amine Synthesis

A pivotal approach for synthesizing secondary amines like N-octan-4-yloxan-4-amine involves the nitrobenzenesulfonyl (Ns) protecting group strategy . This method, developed by Kan and Fukuyama, enables efficient alkylation of amines under mild conditions. The protocol involves:

  • Protection: Reacting a primary amine with NsCl (nitrobenzenesulfonyl chloride) to form an Ns-sulfonamide intermediate.

  • Alkylation: Treating the intermediate with an alkylating agent (e.g., octan-4-yl bromide) in the presence of a base like collidine .

  • Deprotection: Removing the Ns group using thiols or other nucleophiles to yield the secondary amine .

This method avoids side reactions such as over-alkylation and oxidation, making it suitable for synthesizing sterically hindered amines .

Physicochemical Properties

Experimental data for N-octan-4-yloxan-4-amine are scarce, but properties can be extrapolated from structurally related compounds:

PropertyValue/DescriptionSource Analogue
Boiling Point~280–300°C (estimated)Octan-4-amine
Melting Point<25°C (likely liquid at RT)Cyclohexylamines
LogP3.2–3.8 (predicted)QSAR models
SolubilityInsoluble in water; soluble in DCMAnalogous amines

The compound’s lipophilicity (LogP) suggests moderate membrane permeability, relevant for drug design .

Secondary amines are critical building blocks in drug synthesis. For example, the spinosyn class of insecticides features complex amine-containing macrocycles . While N-octan-4-yloxan-4-amine itself is not directly cited in pharmacologically active molecules, its structural motifs align with intermediates used in natural product synthesis .

Agrochemical Development

The European Patent EP3344611B1 discloses spinosyn derivatives with oxane and amine groups, highlighting the relevance of similar structures in pest control . N-Octan-4-yloxan-4-amine could serve as a precursor for novel insecticides or fungicides, leveraging its amine group for target binding .

Materials Science

Branched alkylamines are used in surfactants and corrosion inhibitors. The octan-4-yl chain in this compound may enhance surface activity compared to linear analogues .

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